Prenylamine is a calcium channel inhibitor. It inhibits the plasma membrane Ca2+ ATPase (PMCA) in isolated and purified pig cardiac sarcolemma. It binds to a hydrophobic site on calcium-bound calmodulin (CaM) with a Kd value of 0.5 µM and inhibits CaM-activated cAMP phosphodiesterase (PDE) activity when used at concentrations ranging from 10 to 50 µM, an effect that is negatively associated with the concentration of calmodulin. Prenylamine (30 μM) shortens action potential duration and decreases the amplitude of peak calcium currents in single guinea pig ventricular myocytes in the absence and presence of propranolol and phentolamine. Prenylamine (50 mg/kg) decreases epinephrine, serotonin, and dopamine levels in rat brain. It also decreases epinephrine levels in rat heart. It protects anesthetized rats from coronary artery occlusion-induced arrhythmia when administered at a dose of 0.5 mg/kg but increases mortality due to atrioventricular block leading to asystole when administered at a dose of 5 mg/kg. Prenylamine is a calcium channel blocker of the amphetamine chemical class which was used as a vasodilator in the treatment of angina pectoris. Prenylamine has two primary molecular target in human, Calmodulin and Myosin light-chain kinase 2 found in skeletal and cardiac muscle. Pharmacologically, it decreases the sympathetic stimulation on cardiac muscle predominantly through partial depletion of catecholamine via competitive inhibition of reuptake by storage granule, which lead to further depletion due to spontaneous leakage as a result of disturbance of equilibrium. Prenylamine also slows cardiac metabolism via calcium transport delay by blockade of magnesium-dependent calcium transport ATPase.
Related Compounds
Dideuteroprenylamine
Compound Description: Dideuteroprenylamine is a deuterated form of Prenylamine used as an internal standard in pharmacokinetic studies. Deuterated compounds are chemically identical to their non-deuterated counterparts but differ in their mass due to the presence of deuterium, a heavier isotope of hydrogen. This difference allows researchers to track and quantify the target compound in biological samples with high sensitivity.
Relevance: Dideuteroprenylamine's structural similarity to Prenylamine, coupled with its distinct mass, makes it a suitable internal standard for accurately measuring Prenylamine concentrations in biological samples during pharmacokinetic studies.
Hexahydroprenylamine
Compound Description: Hexahydroprenylamine is another structural analog of Prenylamine, also employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) assays for Prenylamine quantification. Its structural resemblance to Prenylamine enables similar chromatographic behavior, while its distinct mass allows for differentiated detection.
Relevance: The use of Hexahydroprenylamine as an internal standard in GC-MS analysis alongside Dideuteroprenylamine showcases the importance of structurally similar compounds with different masses for accurate quantification of Prenylamine in biological samples.
p-Hydroxy-Prenylamine
Compound Description: p-Hydroxy-Prenylamine is the major phase I metabolite of Prenylamine. It is formed by hydroxylation of the phenyl ring at the para position. p-Hydroxy-Prenylamine possesses a chiral center, resulting in two enantiomers.
Relevance: Understanding the metabolism of Prenylamine is crucial for interpreting its pharmacokinetic profile and potential drug interactions. The identification of p-Hydroxy-Prenylamine as a major metabolite allows for targeted monitoring of this metabolite in biological fluids and aids in assessing the drug's clearance from the body.
Fendiline
Compound Description: Fendiline is a calcium antagonist that shares structural similarities with Prenylamine, both binding to the dihydropyridine binding site with low affinity. Despite their chemical resemblance, they exhibit key pharmacological differences. While both act as calmodulin antagonists and relax smooth muscle, Fendiline demonstrates a distinct profile in cardiac muscle.
Relevance: Comparing Fendiline and Prenylamine highlights how subtle structural changes can significantly impact pharmacological activity. Understanding these differences is crucial for optimizing drug development and minimizing adverse effects. For instance, Fendiline, unlike Prenylamine, is not associated with torsade de pointes, a life-threatening heart rhythm disorder.
Amphetamine
Compound Description: While not structurally analogous to Prenylamine, Amphetamine is a metabolic byproduct of the drug. N-dealkylation of Prenylamine, a metabolic pathway in humans, can liberate Amphetamine. This metabolic link has implications for doping control, as Prenylamine use can lead to positive test results for Amphetamine.
Relevance: The metabolic link between Prenylamine and Amphetamine highlights the importance of comprehensive metabolite profiling. This finding led to the classification of Prenylamine as a non-specified stimulant by the World Anti-Doping Agency (WADA) in 2010, effectively banning its use in competitive sports.
Diphenylpropylamine
Compound Description: Diphenylpropylamine is a structural component of Prenylamine and a product of its metabolism.
Relevance: Diphenylpropylamine and its hydroxylated metabolites were detected in urine following Prenylamine administration. Identifying these metabolites provides valuable insights into Prenylamine's metabolic pathways and aids in developing comprehensive analytical methods for drug monitoring.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A drug formerly used in the treatment of angina pectoris but superseded by less hazardous drugs. Prenylamine depletes myocardial catecholamine stores and has some calcium channel blocking activity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1406)
Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked. Ranitidine is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. Ranitidine is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions. A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Ranolazine is a piperazine derivative with cardioprotective activity. It reduces the late sodium current (INa) in mouse myocytes expressing the long QT syndrome 3 mutant sodium channel DKPQ, ventricular myocytes isolated from a canine model of heart failure, guinea pig ventricular myocytes exposed to hydrogen peroxide or anemone toxin-II, and HEK293 cells expressing human Nav1.5 channels (IC50s = 5.9-15 μM) as well as the late potassium current (IKr) in canine ventricular myocytes and HEK293 cells (IC50s = 11.5 and 14.4 μM, respectively). Ranolazine also inhibits radioligand binding to α1-, β1-, and β2-adrenergic receptors (Kis = 8.2-19.5, 1.4-8.6, and 0.5-14.8 μM, respectively). In vivo, ranolazine (480 μg/kg per min) reduces clofilium-induced prolongation of the QTc interval and Torsade de Pointes (TdP) in rabbits. Ranolazine also reduces interstitial collagen deposition as well as atrial natriuretic peptide (ANP;), connective tissue growth factor (CTGF), brain natriuretic peptide (BNP;), and matrix metalloproteinase-2 (MMP-2) mRNA levels, and prevents left ventricular dilation in a mouse model of cardiotoxicity induced by doxorubicin. Ranolazine 2HCl is a calcium uptake inhibitor via the sodium/calcium channal, used to treat chronic angina. Ranolazine selectively inhibits late I(Na), reduces [Na(+)](i)-dependent calcium overload and attenuates the abnormalities of ventricular repolarisation and contractility that are associated with ischaemia/reperfusion and heart failure in myocardial cells. Ranolazine (10 mM) significantly increases glucose oxidation 1.5-fold to 3-fold under conditions in which the contribution of glucoseto overall ATP production is low (low Ca, high FA, with insulin), high (high Ca, low Fa, with pacing), or intermediate in working hearts. Ranolazine similarly increases glucose oxidation in normoxic Langendorff hearts (high Ca, low FA; 15 mL/min). Ranolazine also significantly increases it during flow reduction to 7 mL/min, 3 mL/min, and 0.5 mL/min. Ranolazine significantly improves functional outcome, which is associated with significant increases in glucoseoxidation, a reversal of the increased FA oxidation seen in control reperfusions (versus preischemic), and a smaller but significant increase in glycolysis in reperfuse dischemic working hearts.
Trans-Zeatin-7-beta-D-glucoside is a N-glycosyl compound. cis-Zeatin-7-N-glucoside, also known as raphanatin, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). cis-Zeatin-7-N-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).